molecular formula C18H33ClO2 B14212565 10-Oxooctadecanoyl chloride CAS No. 827610-77-5

10-Oxooctadecanoyl chloride

Cat. No.: B14212565
CAS No.: 827610-77-5
M. Wt: 316.9 g/mol
InChI Key: AMOOCVZLVMPCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxooctadecanoyl chloride (C₁₈H₃₁ClO₂) is an 18-carbon fatty acid derivative featuring a ketone group at the 10th position and a reactive acyl chloride terminal. This compound is structurally characterized by a long hydrophobic chain, a carbonyl group, and a highly electrophilic chloride moiety. Acyl chlorides like this are pivotal in organic synthesis, serving as intermediates for forming esters, amides, and polymers due to their high reactivity with nucleophiles .

Properties

CAS No.

827610-77-5

Molecular Formula

C18H33ClO2

Molecular Weight

316.9 g/mol

IUPAC Name

10-oxooctadecanoyl chloride

InChI

InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3

InChI Key

AMOOCVZLVMPCCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Oxooctadecanoyl chloride can be synthesized through the chlorination of 10-oxooctadecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

10-Oxooctadecanoic acid+SOCl210-Oxooctadecanoyl chloride+SO2+HCl\text{10-Oxooctadecanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 10-Oxooctadecanoic acid+SOCl2​→10-Oxooctadecanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

10-Oxooctadecanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 10-oxooctadecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 10-hydroxyoctadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis: Water or aqueous solutions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    10-Oxooctadecanoic Acid: Formed by hydrolysis

Scientific Research Applications

10-Oxooctadecanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-oxooctadecanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences among 10-oxooctadecanoyl chloride and related compounds:

Compound Name Molecular Formula Functional Groups Chain Length Key Features Reference
This compound C₁₈H₃₁ClO₂ Acyl chloride, ketone 18-carbon Long chain, high reactivity -
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ Ester, ketone, acyl chloride 10-carbon Ethyl ester group, shorter chain
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ Ester, ketone, acyl chloride 10-carbon Methyl ester group, higher volatility
10-((6-Aminohexyl)amino)-10-oxodecanoic acid C₁₆H₃₂N₂O₃ Carboxylic acid, amide, ketone 10-carbon Polar aminohexyl group, reduced reactivity
Sebacohydroxamic acid C₁₀H₂₀N₂O₄ Hydroxamic acid 10-carbon Metal-chelating properties
Key Observations:
  • Chain Length: this compound’s 18-carbon chain imparts lower solubility in polar solvents compared to 10-carbon analogs like ethyl or methyl esters .
  • Reactivity: The acyl chloride group in this compound is more reactive than esters or amides, enabling rapid nucleophilic substitutions (e.g., esterifications, amidations) .
  • Functional Groups : Derivatives like hydroxamic acids (e.g., sebacohydroxamic acid) exhibit unique properties such as metal chelation, unlike acyl chlorides .

Physical and Chemical Properties

While specific data for this compound are unavailable, comparisons with shorter-chain analogs suggest:

  • Solubility: Longer chains reduce polarity, making this compound less soluble in water than 10-carbon esters (e.g., ethyl 10-chloro-10-oxodecanoate) .
  • Melting Points : Longer chains typically increase melting points; however, the presence of bulky groups (e.g., ethyl esters) may lower them .
  • Stability: Acyl chlorides are moisture-sensitive, whereas amide derivatives (e.g., 10-((6-aminohexyl)amino)-10-oxodecanoic acid) are more stable under ambient conditions .

Analytical Methods

For acyl chlorides, derivatization (e.g., conversion to esters) may be required prior to analysis due to their reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.